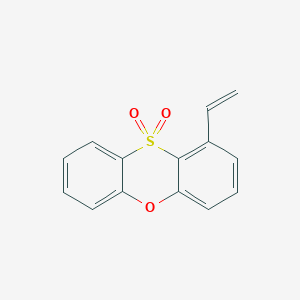
1-Ethenylphenoxathiine 10,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenylphenoxathiine 10,10-dioxide is an organic compound with the molecular formula C14H10O2S It is a derivative of phenoxathiine, characterized by the presence of an ethenyl group and a dioxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenylphenoxathiine 10,10-dioxide typically involves the reaction of phenoxathiine with an ethenylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the ethenyl group. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenylphenoxathiine 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: The ethenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Ethenylphenoxathiine 10,10-dioxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
1-Ethylphenoxathiin 10,10-dioxide: Similar structure but with an ethyl group instead of an ethenyl group.
Phenoxathiin derivatives: Various derivatives with different substituents on the phenoxathiin ring.
Uniqueness: 1-Ethenylphenoxathiine 10,10-dioxide is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
135865-62-2 |
|---|---|
Molecular Formula |
C14H10O3S |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
1-ethenylphenoxathiine 10,10-dioxide |
InChI |
InChI=1S/C14H10O3S/c1-2-10-6-5-8-12-14(10)18(15,16)13-9-4-3-7-11(13)17-12/h2-9H,1H2 |
InChI Key |
OKEITXXEAYZCOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C2C(=CC=C1)OC3=CC=CC=C3S2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
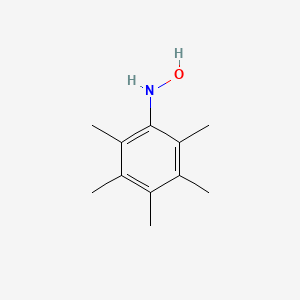
![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
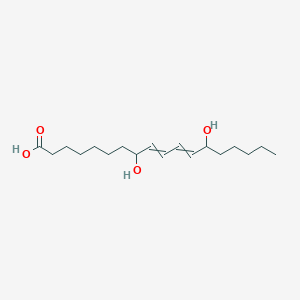
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)
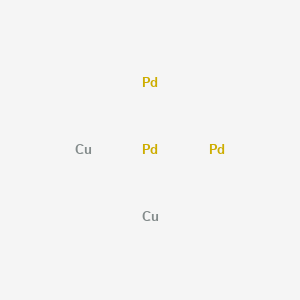
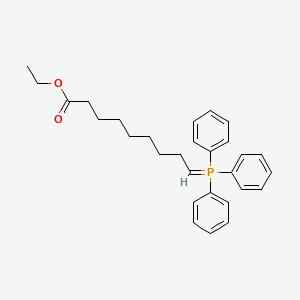
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)
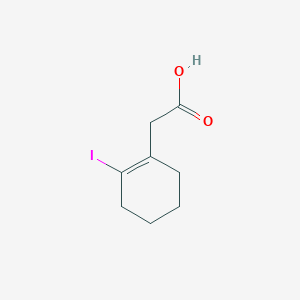

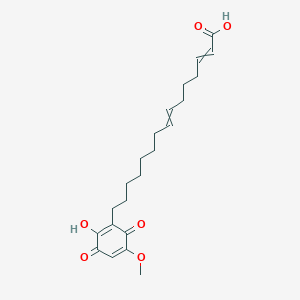
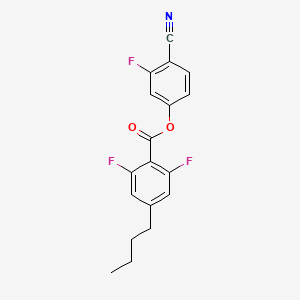
![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)
